molecular formula C13H24N2O2 B12557634 Methyl ([1,4'-bipiperidin]-1'-yl)acetate CAS No. 174634-03-8

Methyl ([1,4'-bipiperidin]-1'-yl)acetate

Cat. No.: B12557634
CAS No.: 174634-03-8
M. Wt: 240.34 g/mol
InChI Key: ALFIJCCVJLTJRO-UHFFFAOYSA-N
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Description

Methyl ([1,4’-bipiperidin]-1’-yl)acetate is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a methyl group attached to the nitrogen atom of a bipiperidine structure, which is further connected to an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ([1,4’-bipiperidin]-1’-yl)acetate typically involves the reaction of 1,4’-bipiperidine with methyl acetate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. Common catalysts used in this reaction include strong acids such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of Methyl ([1,4’-bipiperidin]-1’-yl)acetate can be achieved through a continuous flow process. This method involves the use of a fixed-bed reactor where the reactants are continuously fed, and the product is continuously removed. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl ([1,4’-bipiperidin]-1’-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acetate group to an alcohol group.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Methyl ([1,4’-bipiperidin]-1’-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl ([1,4’-bipiperidin]-1’-yl)acetate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,4’-Bipiperidine: The parent compound without the methyl and acetate groups.

    Methyl piperidine: A simpler derivative with only one piperidine ring.

    Acetyl piperidine: A derivative with an acetyl group instead of an acetate group.

Uniqueness

Methyl ([1,4’-bipiperidin]-1’-yl)acetate is unique due to its bipiperidine structure combined with a methyl and acetate group. This combination imparts distinct chemical properties and potential biological activities that are not observed in simpler piperidine derivatives.

Properties

CAS No.

174634-03-8

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

methyl 2-(4-piperidin-1-ylpiperidin-1-yl)acetate

InChI

InChI=1S/C13H24N2O2/c1-17-13(16)11-14-9-5-12(6-10-14)15-7-3-2-4-8-15/h12H,2-11H2,1H3

InChI Key

ALFIJCCVJLTJRO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1CCC(CC1)N2CCCCC2

Origin of Product

United States

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